molecular formula C22H27N3O4 B3470412 N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-triethoxybenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-triethoxybenzamide

Cat. No.: B3470412
M. Wt: 397.5 g/mol
InChI Key: HAFFJJOAQIZLHS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-triethoxybenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper chloride (CuCl) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, leading to their pharmacological effects. For example, they can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer activity . Additionally, they can interact with microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-triethoxybenzamide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique pharmacological properties and applications compared to other benzimidazole derivatives.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-4-27-18-13-15(14-19(28-5-2)21(18)29-6-3)22(26)23-12-11-20-24-16-9-7-8-10-17(16)25-20/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFFJJOAQIZLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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